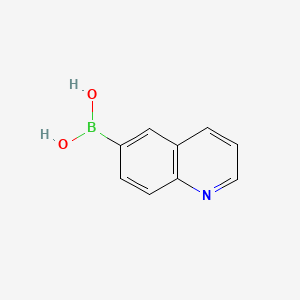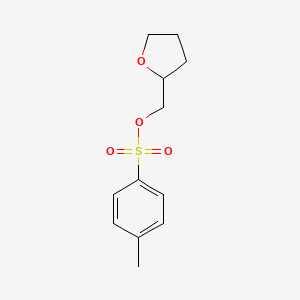
2,4,6-Trichlorobenzyl alcohol
Vue d'ensemble
Description
2,4,6-Trichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5Cl3O . It is a white crystalline powder that is soluble in organic solvents. The molecular weight of this compound is 211.47 g/mol .
Synthesis Analysis
2,4,6-Trichlorobenzyl alcohol may be used in the enantioselective synthesis of sulfinite ester . Commercially available cinchona alkaloids were found to be superior catalysts for the sulfinyl transfer reaction of tert-butanesulfinyl chloride and a variety of benzyl alcohols .Molecular Structure Analysis
The 2,4,6-Trichlorobenzyl alcohol molecule contains a total of 16 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Practical reaction conditions for the catalytic enantioselective synthesis of sulfinate esters are reported. Commercially available cinchona alkaloids were found to be superior catalysts for the sulfinyl transfer reaction of tert-butanesulfinyl chloride and a variety of benzyl alcohols .Physical And Chemical Properties Analysis
2,4,6-Trichlorobenzyl alcohol has a density of 1.5±0.1 g/cm3, a boiling point of 299.4±35.0 °C at 760 mmHg, and a flash point of 134.9±25.9 °C . It has a molar refractivity of 47.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 139.1±3.0 cm3 .Applications De Recherche Scientifique
Enantioselective Synthesis
2,4,6-Trichlorobenzyl alcohol: is utilized in the enantioselective synthesis of sulfinite esters . This process is crucial for creating compounds with specific spatial configurations, which is vital in the development of pharmaceuticals where the efficacy of a drug can depend on its chirality.
Chemical Biology
In chemical biology, this compound may serve as a building block for synthesizing complex molecules. It can act as a linker to connect chemical and biological moieties, facilitating the creation of new molecular structures .
Pharmacology
The role of 2,4,6-Trichlorobenzyl alcohol in pharmacology could involve the synthesis of novel drug candidates. Its structure allows for the potential development of new therapeutic agents, particularly in the realm of chiral drugs .
Industrial Applications
Industrially, 2,4,6-Trichlorobenzyl alcohol may be used in the synthesis of other chemical compounds or as an intermediate in the production of materials that require specific chlorinated aromatic alcohols .
Safety and Hazards
2,4,6-Trichlorobenzyl alcohol is classified as an eye irritant (Category 2), a skin irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that this compound may be used in the enantioselective synthesis of sulfinite ester .
Mode of Action
It is known to participate in the enantioselective synthesis of sulfinite ester . This suggests that it may interact with its targets to facilitate the formation of this ester.
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWKKDGJLKFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404510 | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorobenzyl alcohol | |
CAS RN |
217479-60-2 | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4,6-Trichlorobenzyl alcohol in the enantioselective sulfinyl transfer reaction described in the research?
A1: 2,4,6-Trichlorobenzyl alcohol acts as the nucleophilic substrate in the enantioselective sulfinyl transfer reaction catalyzed by cinchona alkaloids. The reaction involves the transfer of a sulfinyl group from tert-butanesulfinyl chloride to the alcohol, resulting in the formation of a chiral sulfinate ester. [] The presence of the three chlorine atoms on the aromatic ring of the alcohol likely influences the steric environment around the reacting hydroxyl group, contributing to the enantioselectivity of the reaction.
Q2: Can you elaborate on the significance of achieving high enantioselectivity in this reaction?
A2: Enantioselectivity is crucial in this reaction as it determines the final three-dimensional arrangement of atoms in the product, the sulfinate ester. Different enantiomers of a molecule can exhibit different biological activities. Therefore, developing methods to synthesize a specific enantiomer with high purity is important, especially for pharmaceuticals and agrochemicals. The research demonstrates a practical approach for achieving high enantioselectivity (90% ee) in the synthesis of 2,4,6-trichlorobenzyl sulfinate ester using a commercially available and inexpensive catalyst, quinidine. [] This highlights the potential of this method for the development of efficient and cost-effective synthetic routes for chiral sulfinate esters, which are valuable building blocks in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)


![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)









